molecular formula C21H23NO4 B152166 (R)-2-(((((9H-fluoren-9-yl)methoxy)carbonyl)amino)methyl)-3-methylbutanoic acid CAS No. 501331-02-8

(R)-2-(((((9H-fluoren-9-yl)methoxy)carbonyl)amino)methyl)-3-methylbutanoic acid

Cat. No. B152166
CAS RN: 501331-02-8
M. Wt: 353.4 g/mol
InChI Key: WVHQNPPGMKCPTP-SFHVURJKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“®-2-(((((9H-fluoren-9-yl)methoxy)carbonyl)amino)methyl)-3-methylbutanoic acid” is a compound that is related to the family of Fmoc-protected amino acids . These compounds are typically used in peptide synthesis . The compound is stored in a dry place at a temperature between 2-8°C .


Synthesis Analysis

The synthesis of this compound and related compounds often involves the Arndt-Eistert protocol, starting from commercially available N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-protected (Fmoc) α-amino acids . This process leads to enantiomerically pure N-Fmoc-protected β-amino acids in only two steps and with high yield .


Molecular Structure Analysis

The molecular structure of this compound can be found in various chemical databases . The compound has a molecular formula of C23H25NO4 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 379.4 g/mol . It is a solid at room temperature . The compound is stored in a dry place at a temperature between 2-8°C .

Scientific Research Applications

Fmoc Protection of Amines and Amino Acids

Fmoc-®-2-(aminomethyl)-3-methylbutanoic acid is used in the Fmoc protection of a variety of aliphatic and aromatic amines, amino acids, amino alcohols, and amino phenols . This process is environmentally friendly and can be carried out in aqueous media under mild and catalyst-free conditions . The reaction is chemoselective in the presence of ambident nucleophiles .

Fabrication of Functional Materials

Fmoc-modified amino acids and short peptides, including Fmoc-®-2-(aminomethyl)-3-methylbutanoic acid, are used as simple bio-inspired building blocks for the fabrication of functional materials . The inherent hydrophobicity and aromaticity of the Fmoc moiety promote the association of building blocks .

Pharmaceutical Intermediates

Fmoc-®-2-(aminomethyl)-3-methylbutanoic acid is used as a pharmaceutical intermediate . Pharmaceutical intermediates are crucial components in the production of pharmaceuticals, serving as building blocks in the synthesis of active pharmaceutical ingredients.

Antibacterial Activity

Fmoc-modified amino acids, such as Fmoc-phenylalanine, have shown antibacterial activity against a variety of Gram-positive bacteria . Although not directly related to Fmoc-®-2-(aminomethyl)-3-methylbutanoic acid, this application demonstrates the potential of Fmoc-modified amino acids in the field of antibacterial research.

Self-Assembly Features

Fmoc-modified amino acids and short peptides possess eminent self-assembly features . These features show distinct potential for applications due to the inherent hydrophobicity and aromaticity of the Fmoc moiety, which can promote the association of building blocks .

Bio-Templating

The self-assembly features of Fmoc-modified amino acids and short peptides also make them suitable for bio-templating . Bio-templating is a process where biological structures are used as templates to create materials with complex and precise structures.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed, calling a poison center or doctor if you feel unwell .

Mechanism of Action

Target of Action

Fmoc-®-2-(aminomethyl)-3-methylbutanoic acid is a derivative of the 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used for the protection of amines and amino acids . The primary targets of this compound are aliphatic and aromatic amines, amino acids, amino alcohols, and amino phenols .

Mode of Action

The Fmoc group provides protection to amines and amino acids during peptide synthesis . The compound interacts with its targets by forming a protective layer around them, preventing unwanted reactions . This process is chemoselective, meaning it selectively reacts with certain functional groups in the presence of other functional groups .

Biochemical Pathways

The Fmoc group plays a crucial role in the biochemical pathways involved in peptide synthesis . It promotes the association of building blocks, leading to the formation of peptides . The removal of the Fmoc group at the end of the synthesis process allows the peptides to function as intended .

Pharmacokinetics

The pharmacokinetics of Fmoc-®-2-(aminomethyl)-3-methylbutanoic acid are largely dependent on the properties of the Fmoc group. The inherent hydrophobicity and aromaticity of the Fmoc moiety can influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties . .

Result of Action

The primary result of the action of Fmoc-®-2-(aminomethyl)-3-methylbutanoic acid is the successful synthesis of peptides . By protecting amines and amino acids during synthesis, the compound ensures the correct assembly of peptides . Additionally, Fmoc amino acids can be effective low molecular weight hydrogelators, influencing the type of gel formed .

Action Environment

The action of Fmoc-®-2-(aminomethyl)-3-methylbutanoic acid can be influenced by environmental factors. For instance, the compound has been reported to perform well in aqueous media under mild and catalyst-free conditions . The final pH of the system can also affect the type of gel formed by Fmoc amino acids .

properties

IUPAC Name

(2R)-2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO4/c1-13(2)18(20(23)24)11-22-21(25)26-12-19-16-9-5-3-7-14(16)15-8-4-6-10-17(15)19/h3-10,13,18-19H,11-12H2,1-2H3,(H,22,25)(H,23,24)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVHQNPPGMKCPTP-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00471539
Record name (2R)-2-[({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3-methylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00471539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

501331-02-8
Record name (2R)-2-[({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3-methylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00471539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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